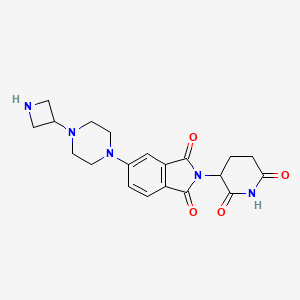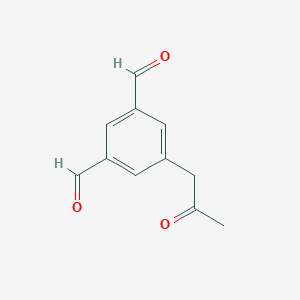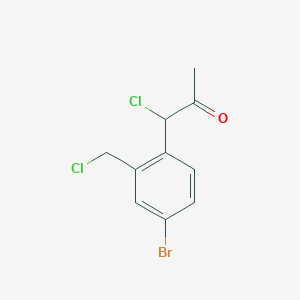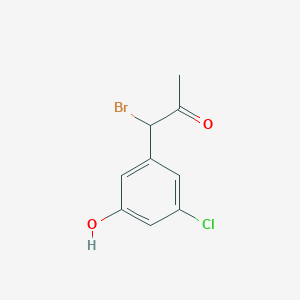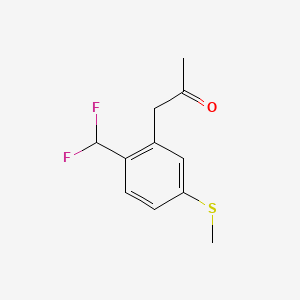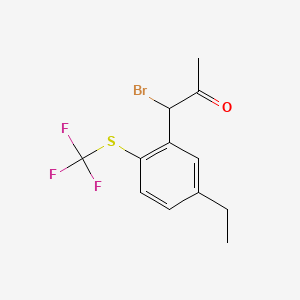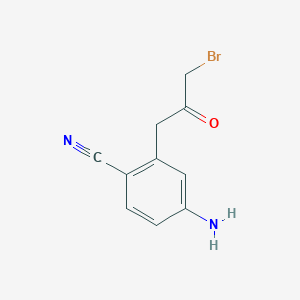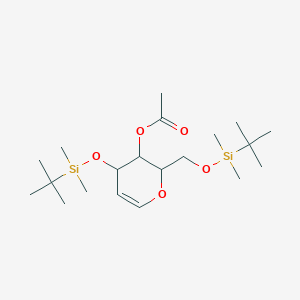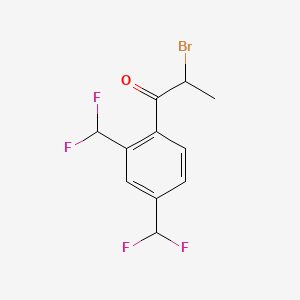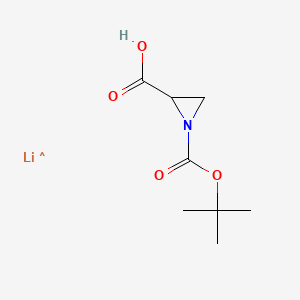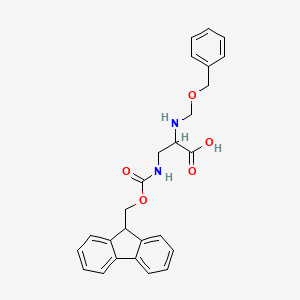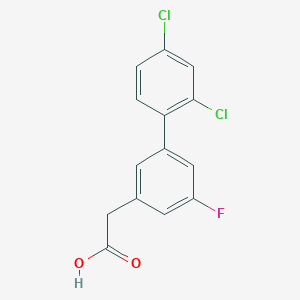
(2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group. This step often involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise reagent addition and temperature control is also common to achieve high yields and purity.
Types of Reactions:
Oxidation: (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, thiols, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated biphenyls, aminated biphenyls, thiolated biphenyls.
Aplicaciones Científicas De Investigación
(2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals. It is also used in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Chemical Reactivity: The presence of halogen atoms and the acetic acid functional group influences its reactivity in various chemical reactions. The halogen atoms can participate in electrophilic aromatic substitution, while the acetic acid group can undergo esterification or amidation reactions.
Comparación Con Compuestos Similares
(2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid can be compared with other biphenyl derivatives:
(2’,4’-Dichloro-biphenyl-3-yl)-acetic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(2’,4’-Dichloro-5-methyl-biphenyl-3-yl)-acetic acid: Contains a methyl group instead of a fluorine atom, leading to variations in steric and electronic properties.
(2’,4’-Dichloro-5-bromo-biphenyl-3-yl)-acetic acid: The presence of a bromine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid lies in its specific combination of halogen atoms and the acetic acid functional group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H9Cl2FO2 |
|---|---|
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
2-[3-(2,4-dichlorophenyl)-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-1-2-12(13(16)7-10)9-3-8(5-14(18)19)4-11(17)6-9/h1-4,6-7H,5H2,(H,18,19) |
Clave InChI |
ZICLOWHKADTOGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


